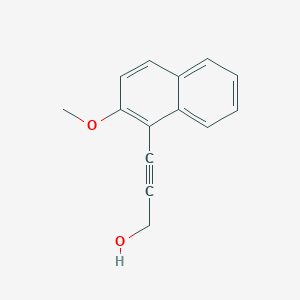![molecular formula C16H20N2O B12607184 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile CAS No. 651054-56-7](/img/structure/B12607184.png)
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C15H18N2O. It is known for its unique structure, which includes a benzene ring substituted with a 2,2,4-trimethylpentyl group and two nitrile groups. This compound is used in various scientific research applications due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,4-trimethylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzene derivatives.
科学研究应用
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions .
相似化合物的比较
Similar Compounds
- 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile
- 3-[(2,2,4-Trimethylhexyl)oxy]benzene-1,2-dicarbonitrile
- 3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,3-dicarbonitrile
Uniqueness
3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
651054-56-7 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC 名称 |
3-(2,2,4-trimethylpentoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2O/c1-12(2)8-16(3,4)11-19-15-7-5-6-13(9-17)14(15)10-18/h5-7,12H,8,11H2,1-4H3 |
InChI 键 |
CTTUVEAIIJLUQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)COC1=CC=CC(=C1C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


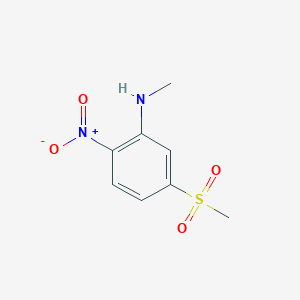
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
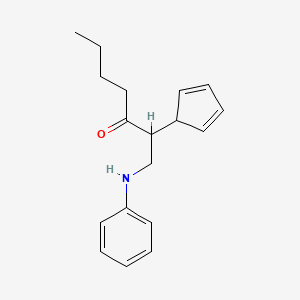

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
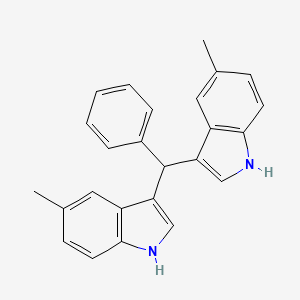
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

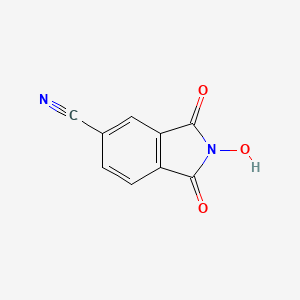
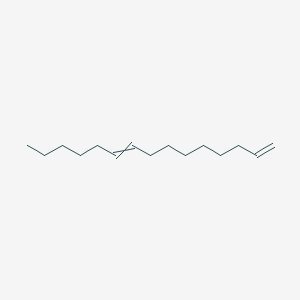
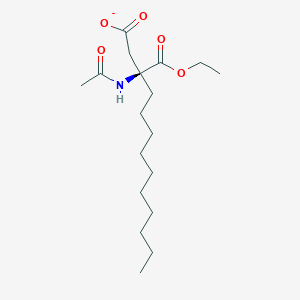
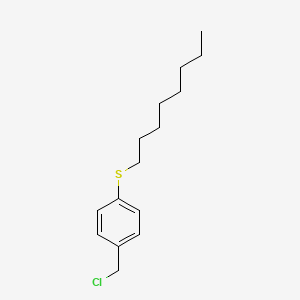
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
